Cas no 5043-05-0 (6-(dimethylamino)naphthalene-2-carboxylic Acid)

6-(dimethylamino)naphthalene-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 6-(Dimethylamino)-2-naphthoic acid
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-
- 6-Dimethylamino-[2]naphthoesaeure
- 6-dimethylamino-2-naphthoic acid
- 6-dimethylamino-2-naphthoic-acid
- 6-dimethylamino-2-naphtholic acid
- AGN-PC-00OWTL
- AK100401
- ANW-70277
- CHEBI:51912
- CTK1G6709
- SureCN2701032
- MFCD23135704
- BS-17435
- D82537
- SCHEMBL2701032
- 5043-05-0
- 6-(dimethylamino)naphthalene-2-carboxylic acid
- 6-(Dimethylamino)-2-naphthoicacid
- CS-0151308
- Q27122986
- DTXSID70571656
- EN300-226602
- AKOS016002657
- 6-(dimethylamino)naphthalene-2-carboxylic Acid
-
- MDL: MFCD23135704
- インチ: 1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16)
- InChIKey: OAPBBTYSMWBVPM-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC2C=C(C=CC=2C=1)N(C)C)=O
計算された属性
- せいみつぶんしりょう: 215.09469
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54
6-(dimethylamino)naphthalene-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226602-0.1g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 0.1g |
$117.0 | 2024-06-20 | |
Enamine | EN300-226602-5.0g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 5.0g |
$976.0 | 2024-06-20 | |
eNovation Chemicals LLC | D549172-5g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 5g |
$1900 | 2024-05-24 | |
TRC | B402658-50mg |
6-(dimethylamino)naphthalene-2-carboxylic Acid |
5043-05-0 | 50mg |
$ 253.00 | 2023-04-18 | ||
Chemenu | CM140244-1g |
6-(Dimethylamino)-2-naphthoic acid |
5043-05-0 | 95% | 1g |
$376 | 2024-07-16 | |
TRC | B402658-10mg |
6-(dimethylamino)naphthalene-2-carboxylic Acid |
5043-05-0 | 10mg |
$ 69.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH438-50mg |
6-(dimethylamino)naphthalene-2-carboxylic Acid |
5043-05-0 | 97+% | 50mg |
352.0CNY | 2021-07-18 | |
Enamine | EN300-226602-1.0g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 1.0g |
$337.0 | 2024-06-20 | |
Chemenu | CM140244-1g |
6-(Dimethylamino)-2-naphthoic acid |
5043-05-0 | 95% | 1g |
$430 | 2021-08-05 | |
eNovation Chemicals LLC | D549172-1g |
6-(dimethylamino)naphthalene-2-carboxylic acid |
5043-05-0 | 95% | 1g |
$780 | 2024-05-24 |
6-(dimethylamino)naphthalene-2-carboxylic Acidに関する追加情報
Introduction to 6-(dimethylamino)naphthalene-2-carboxylic Acid (CAS No. 5043-05-0)
6-(dimethylamino)naphthalene-2-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 5043-05-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This naphthalene derivative features a carboxylic acid group at the 2-position and a dimethylamino substituent at the 6-position, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The structural configuration of 6-(dimethylamino)naphthalene-2-carboxylic Acid imparts unique electronic and steric properties that make it valuable in the design of functional materials and bioactive molecules. The presence of the dimethylamino group enhances the compound's basicity, while the carboxylic acid moiety allows for further functionalization via esterification, amidation, or other carboxyl-reactive processes. These characteristics have positioned this compound as a focal point in recent studies exploring novel drug scaffolds and catalytic systems.
In recent years, researchers have been increasingly interested in leveraging derivatives of naphthalene for medicinal chemistry applications. The aromatic system of naphthalene provides a stable backbone that can be modified to target specific biological pathways. For instance, studies have demonstrated that substituents at the 2- and 6-positions of naphthalene can modulate binding affinity to enzymes and receptors, making modifications at these loci particularly attractive for drug development.
One notable area of investigation involves the use of 6-(dimethylamino)naphthalene-2-carboxylic Acid in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling networks, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into drug-like molecules, researchers aim to develop selective kinase inhibitors that can modulate signaling pathways without unintended side effects. The dimethylamino group, in particular, has been shown to improve solubility and binding interactions with protein targets, enhancing the pharmacological potential of derived compounds.
Furthermore, the carboxylic acid functionality in 6-(dimethylamino)naphthalene-2-carboxylic Acid offers opportunities for covalent bond formation with biomolecules. This property is exploited in proteomics and drug discovery efforts where reversible protein labeling techniques are employed to study protein-protein interactions or to develop targeted therapeutics. The ability to conjugate this compound with other pharmacophores or biomolecules underscores its utility as a building block in synthetic biology and chemical biology applications.
Recent advancements in computational chemistry have also highlighted the importance of 6-(dimethylamino)naphthalene-2-carboxylic Acid as a scaffold for virtual screening campaigns. High-throughput virtual screening (HTVS) relies on computational models to identify molecules that may interact with biological targets of interest. The structural features of this compound make it amenable to docking studies with enzymes such as kinases, proteases, and ion channels, facilitating the discovery of novel therapeutic agents.
The pharmaceutical industry has taken notice of these developments, with several companies investing in libraries containing derivatives of 6-(dimethylamino)naphthalene-2-carboxylic Acid for high-throughput screening. These efforts aim to identify lead compounds for further optimization into clinical candidates. The versatility of this scaffold allows for rapid diversification of molecular structures while maintaining key pharmacophoric elements necessary for biological activity.
Beyond pharmaceutical applications, 6-(dimethylamino)naphthalene-2-carboxylic Acid has found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for ligand design in coordination chemistry. Such complexes are employed in catalysis, sensing devices, and even as components in organic light-emitting diodes (OLEDs). The electron-rich nature of the naphthalene ring system enhances its interaction with transition metals, leading to catalytically active species that can facilitate various organic transformations.
In conclusion, 6-(dimethylamino)naphthalene-2-carboxylic Acid (CAS No. 5043-05-0) represents a multifaceted compound with broad applications across chemistry and biology. Its unique structural features make it an invaluable intermediate for drug discovery, material science, and catalysis. As research continues to uncover new functionalities and applications for this compound, its significance is expected to grow further, solidifying its role as a cornerstone molecule in modern chemical research.
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